molecular formula C17H18ClN3O5S B3459824 N-(5-chloro-2-pyridinyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide

N-(5-chloro-2-pyridinyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide

Cat. No. B3459824
M. Wt: 411.9 g/mol
InChI Key: GJJBNXLHGNVROT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-pyridinyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide, also known as GSK-J4, is a small molecule inhibitor that has been widely used in scientific research. This compound has been found to have potent inhibitory effects on the activity of the histone demethylase JMJD3, which plays a crucial role in regulating gene expression.

Mechanism of Action

N-(5-chloro-2-pyridinyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide inhibits the activity of JMJD3 by binding to the active site of the enzyme and blocking its catalytic activity. JMJD3 belongs to the Jumonji C (JmjC) domain-containing histone demethylase family, which uses Fe(II) and alpha-ketoglutarate as cofactors to catalyze the demethylation of histone lysine residues. This compound binds to the Fe(II) center of JMJD3 and prevents the binding of alpha-ketoglutarate, thereby inhibiting the demethylation activity of JMJD3.
Biochemical and Physiological Effects:
This compound has been found to have potent inhibitory effects on the activity of JMJD3, leading to the accumulation of H3K27me3 and the repression of gene expression. This has been shown to have various biochemical and physiological effects, including the inhibition of inflammation, the suppression of cancer cell growth, and the modulation of stem cell differentiation. This compound has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-pyridinyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide has several advantages for lab experiments, including its high potency and specificity for JMJD3 inhibition, its ability to penetrate cell membranes and inhibit intracellular JMJD3 activity, and its availability as a small molecule inhibitor that can be easily synthesized and modified. However, this compound also has some limitations for lab experiments, including its potential off-target effects on other histone demethylases and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for further research on N-(5-chloro-2-pyridinyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide and JMJD3. One direction is to study the role of JMJD3 in various biological processes, including inflammation, cancer, and stem cell differentiation, using this compound as a tool compound. Another direction is to investigate the potential therapeutic applications of this compound in various diseases, including neurodegenerative diseases, cancer, and inflammatory disorders. Finally, further studies are needed to optimize the pharmacokinetic and pharmacodynamic properties of this compound and to develop more potent and selective JMJD3 inhibitors for clinical use.

Scientific Research Applications

N-(5-chloro-2-pyridinyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide has been widely used in scientific research as a tool compound for studying the role of JMJD3 in various biological processes. JMJD3 is a histone demethylase that catalyzes the removal of the methyl group from lysine 27 of histone H3 (H3K27), leading to the activation of gene expression. This compound has been found to inhibit the activity of JMJD3, resulting in the accumulation of H3K27me3 and the repression of gene expression. This compound has been used to study the role of JMJD3 in various biological processes, including inflammation, cancer, and stem cell differentiation.

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-4-methoxy-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O5S/c1-25-14-4-2-12(17(22)20-16-5-3-13(18)11-19-16)10-15(14)27(23,24)21-6-8-26-9-7-21/h2-5,10-11H,6-9H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJBNXLHGNVROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-pyridinyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(5-chloro-2-pyridinyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(5-chloro-2-pyridinyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(5-chloro-2-pyridinyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(5-chloro-2-pyridinyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(5-chloro-2-pyridinyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.